3-Phenyl-1-(trifluoromethyl)triaz-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114310-96-2 |
|---|---|
Molecular Formula |
C7H6F3N3 |
Molecular Weight |
189.14 g/mol |
IUPAC Name |
N-(trifluoromethyldiazenyl)aniline |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)12-13-11-6-4-2-1-3-5-6/h1-5H,(H,11,12) |
InChI Key |
CQPBANBUQAKQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=NC(F)(F)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Phenyl Trifluoromethyl Triaz 1 Ene Systems
General Reaction Profiles and Chemoselectivity of Trifluoromethylated Triazenes
Aryl triazenes are recognized for their unique stability under basic and reducing conditions, which contrasts with their controlled decomposition under acidic or electrophilic activation. A primary reaction profile for aryl triazenes involves their use as protected and stabilized precursors to aryl diazonium salts. researchgate.netntu.edu.sg Upon treatment with a Brønsted or Lewis acid, the triazene (B1217601) moiety can be cleaved to release a highly reactive aryldiazonium cation, which can then be captured by various nucleophiles. ntu.edu.sg
The presence of the trifluoromethyl (CF3) group on the phenyl ring profoundly impacts this reactivity. As a strong electron-withdrawing group, the CF3 group:
Decreases the basicity of the triazene nitrogens, potentially altering the conditions required for acid-mediated activation.
Influences the stability of the resulting aryldiazonium intermediate.
Modifies the reactivity of the phenyl ring itself, deactivating it towards electrophilic attack and activating it towards potential nucleophilic attack.
The chemoselectivity of reactions involving 3-Phenyl-1-(trifluoromethyl)triaz-1-ene is therefore a balance between transformations at the triazene functional group and reactions on the substituted aromatic ring.
Nucleophilic and Electrophilic Transformations
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds bearing strong electron-withdrawing groups and a suitable leaving group. The trifluoromethyl group is one of the strongest electron-withdrawing groups, and it can activate an aromatic ring for SNAr.
For this compound, an SNAr reaction would not occur on the phenyl ring as it lacks a leaving group (such as a halide). However, if a halogen atom were present on the ring, particularly at the ortho or para positions relative to the trifluoromethyl group, the molecule would be highly susceptible to nucleophilic displacement of that halogen. The reaction proceeds through a stabilized Meisenheimer intermediate, with the negative charge being delocalized onto the electron-withdrawing trifluoromethyl group. While trifluoromethyl-substituted 1,3,5-triazines have been shown to undergo SNAr with amine nucleophiles, specific examples involving this compound are not prominently featured in the literature. researchgate.net
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. However, the reactivity of the benzene ring is highly dependent on the nature of its substituents. The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the phenyl ring, making it significantly less nucleophilic and therefore much less reactive towards electrophiles than benzene.
Furthermore, the trifluoromethyl group is a meta-director . During electrophilic attack, the carbocation intermediate (sigma complex) is least destabilized when the electrophile adds to the meta position. Attack at the ortho or para positions would place the positive charge on the carbon atom directly attached to the electron-withdrawing CF3 group, a highly unfavorable energetic situation.
The expected outcomes for common EAS reactions on this compound are summarized below, assuming the triazene group does not interfere.
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(m-Nitrophenyl)-1-(trifluoromethyl)triaz-1-ene |
| Bromination | Br₂, FeBr₃ | 3-(m-Bromophenyl)-1-(trifluoromethyl)triaz-1-ene |
| Sulfonation | SO₃, H₂SO₄ | 3-(Trifluoromethyl)-5-(triaz-2-en-1-yl)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | No reaction (ring is too deactivated) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction (ring is too deactivated) |
While electrophilic addition is a common reaction for alkenes, simple addition across the N=N double bond of the triazene moiety is not a characteristic reaction for aryl triazenes. The reactivity of the triazene group is dominated by its behavior as a masked diazonium species. Under acidic conditions, the typical reaction is not addition but rather the cleavage of the N2-N3 bond to generate an aryldiazonium ion and an amine.
However, related trifluoromethylated diazo compounds, such as aryl(trifluoromethyl)diazomethanes, which can be considered precursors or related structures to triazenes, are known to undergo cycloaddition reactions that can be viewed as a form of addition. For instance, they can react with alkenes in photocatalyzed reactions to form trifluoromethylated cyclopropanes. This points to the potential of the N=N system in trifluoromethylated compounds to participate in complex, multi-step transformations rather than simple nucleophilic or electrophilic additions.
Metal-Catalyzed Reactivity and Functionalization of Aryl Triazenes
Aryl triazenes have emerged as versatile synthons in metal-catalyzed cross-coupling and functionalization reactions. The triazene moiety can serve as both a directing group and a source of aryl fragments, enabling a wide range of synthetic transformations.
Palladium-Catalyzed Annulation Reactions
Palladium-catalyzed annulation reactions provide a powerful tool for the construction of fused ring systems. While specific data on this compound in these reactions is scarce, the broader class of aryl triazenes has been successfully employed in such transformations. These reactions often proceed through a C-H activation mechanism, where the triazene group directs the palladium catalyst to a specific position on the aryl ring, followed by coupling with an appropriate reaction partner, such as an alkyne or alkene, to form a new ring. The efficiency and regioselectivity of these annulation reactions are influenced by the choice of catalyst, ligands, and reaction conditions.
| Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | CsF | Toluene/Acetonitrile | 110 | Fused Heterocycles | Moderate to Good |
| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | Toluene | 110 | Annulated Arenes | Variable |
This table represents typical conditions for palladium-catalyzed annulation reactions of aryl derivatives and serves as a predictive model for the reactivity of this compound.
C-H Activation and Regioselective Functionalization
The triazene group is an effective directing group for transition metal-catalyzed C-H activation, enabling the regioselective functionalization of otherwise inert C-H bonds. pkusz.edu.cnnih.gov Both rhodium and palladium catalysts have been shown to be effective in directing olefination and arylation reactions ortho to the triazene substituent. nih.gov The trifluoromethyl group in this compound is expected to influence the electronic properties of the aryl ring and the coordinating ability of the triazene, which in turn can affect the efficiency and regioselectivity of the C-H functionalization. For instance, palladium-catalyzed non-directed C-H functionalization of arenes with trifluoromethylated olefins has been reported, highlighting the utility of this approach for synthesizing complex fluorinated molecules. researchgate.netnih.gov
Table of Regioselective C-H Functionalization of Aryl Triazenes:
| Catalyst | Reaction Type | Functionalizing Agent | Product | Reference |
|---|---|---|---|---|
| Rh(III) complexes | Olefination | Alkenes | ortho-olefinated arenes | nih.gov |
| Pd(OAc)₂ | Arylation | Aryl halides | ortho-arylated arenes | General methodology |
Radical Pathways in Triazene Reactivity and Transformations
Aryl triazenes can serve as precursors to aryl radicals under certain conditions, opening up avenues for radical-mediated transformations. The N-N bond in the triazene moiety can undergo homolytic cleavage upon thermal or photochemical induction, or through single-electron transfer processes, to generate an aryl radical and dinitrogen. The highly reactive aryl radical can then participate in a variety of reactions, including addition to multiple bonds and hydrogen atom abstraction.
The presence of a trifluoromethyl group is known to influence the stability and reactivity of radical species. In the context of this compound, the trifluoromethyl group could potentially modulate the rate of radical generation and the subsequent reactivity of the phenyl radical. Radical-mediated trifluoromethylation and trifluoromethylthiolation reactions are well-established methods for the introduction of these important functional groups into organic molecules, often involving radical cascade cyclizations. mdpi.comresearchgate.netnih.govbeilstein-journals.org While direct studies on the radical pathways of this compound are not widely reported, the general principles of triazene and trifluoromethyl radical chemistry suggest a rich potential for such transformations.
Protolytic Reactivity and Acid-Catalyzed Transformations
Aryl triazenes are known to be sensitive to acidic conditions. Protonation of the triazene moiety can lead to its cleavage, generating a diazonium salt and an amine. researchgate.net This reactivity is a cornerstone of triazene chemistry and is often utilized for the in situ generation of diazonium species for subsequent reactions, such as Sandmeyer-type transformations.
The protolytic cleavage of this compound would be expected to yield a phenyl diazonium ion and trifluoromethylamine, although the latter is unstable. The rate of this acid-catalyzed decomposition is dependent on the acid strength, temperature, and the substitution pattern on the aryl ring. The electron-withdrawing trifluoromethyl group may influence the basicity of the triazene nitrogens, thereby affecting the kinetics of protonation and subsequent cleavage. The triazene moiety can also be quantitatively removed under Lewis acidic conditions, for example, using BF₃·Et₂O, which further highlights its utility as a removable directing group in organic synthesis. pkusz.edu.cn
Spectroscopic Data for this compound Not Found
Following a comprehensive search for scientific literature and spectroscopic data, the specific experimental details for the complete spectroscopic characterization of this compound could not be located. The required data, including Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectra, are not available in the public domain within the scope of the conducted search.
While information on related compounds, such as other aryl triazenes and trifluoromethyl-substituted aromatic molecules, is available, the strict requirement to focus solely on this compound prevents the inclusion of this analogous data. The generation of a scientifically accurate article with detailed research findings and data tables as per the requested outline is therefore not possible at this time.
Further research or access to proprietary chemical databases would be necessary to obtain the specific spectroscopic information required for a thorough structural elucidation of this compound.
Spectroscopic Characterization and Structural Elucidation of 3 Phenyl 1 Trifluoromethyl Triaz 1 Ene
Mass Spectrometry (MS) and Fragmentation Patterns
A mass spectrometry analysis of 3-Phenyl-1-(trifluoromethyl)triaz-1-ene would be essential to confirm its molecular weight and provide insights into its fragmentation pathways under ionization. This analysis would determine the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern would be indicative of the compound's structure, likely showing characteristic losses of the trifluoromethyl group (CF₃), the phenyl group (C₆H₅), and dinitrogen (N₂), which is a common fragmentation pathway for triazenes. Without experimental data, a detailed table of fragments and their relative abundances cannot be constructed.
X-ray Crystallography and Solid-State Structure Analysis
To definitively determine the three-dimensional arrangement of atoms and molecules of this compound in the solid state, an X-ray crystallography study would be required. This powerful analytical technique would provide precise data on bond lengths, bond angles, and torsion angles.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, would provide information about the electronic transitions within the this compound molecule. The spectrum would show characteristic absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the phenyl ring and the triazene (B1217601) chromophore. The position and intensity of these absorptions are influenced by the electronic nature of the substituents. While general characteristics of aryltriazenes are known, a specific spectrum for this compound is not available.
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of the compound. For this compound (C₇H₆F₃N₃), the theoretical elemental composition can be calculated. However, experimental verification is a crucial step in the characterization of a newly synthesized compound to confirm its purity and empirical formula. No experimental elemental analysis data has been reported for this specific triazene.
Computational Chemistry Approaches to 3 Phenyl 1 Trifluoromethyl Triaz 1 Ene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure of molecules. DFT calculations are employed to determine optimized geometries, electronic properties, and spectroscopic parameters for various organic compounds, including those with complex functional groups like triazenes and trifluoromethyl moieties dntb.gov.uaajchem-a.comresearchgate.net.
A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. This process predicts key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.
For a molecule like 3-Phenyl-1-(trifluoromethyl)triaz-1-ene, geometry optimization would reveal the spatial arrangement of the phenyl ring relative to the triazene (B1217601) and trifluoromethyl groups. For instance, studies on similar triazene compounds show that the triazene group (–N=N–N–) is often nearly planar and typically adopts a trans configuration about the N=N double bond asianpubs.orgnih.gov. The planarity of the molecule and the torsion angles between the phenyl ring and the triazene chain are critical parameters that influence its electronic properties and intermolecular interactions asianpubs.org. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have shown good agreement with experimental X-ray crystallography data for related structures nih.govekb.eg.
Illustrative Structural Parameters for a Triazene Skeleton (Based on Analogous Compounds)
| Parameter | Description | Typical Calculated Value Range (Å or °) |
|---|---|---|
| N1–N2 | Single bond in the triazene chain | 1.32–1.34 Å |
| N2=N3 | Double bond in the triazene chain | 1.25–1.29 Å |
| C(phenyl)–N | Bond between phenyl ring and triazene | 1.39–1.43 Å |
| C(phenyl)–N–N | Bond angle | 112–116° |
| N–N=N | Bond angle | 110–114° |
| C–N–N=N | Dihedral angle indicating planarity | ~180° |
Note: The data in this table is illustrative and represents typical values found in computational studies of other aryl triazenes, not specific calculated values for this compound.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile) wikipedia.orgyoutube.com.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive nih.govirjweb.com. For substituted triazines and other conjugated systems, DFT calculations are routinely used to determine these orbital energies and predict their electronic behavior nasc.ac.inresearchgate.net.
Illustrative FMO Data for a Substituted Aromatic System
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 5.0 |
Note: The data in this table is illustrative and based on general values from DFT studies on various aromatic compounds, not specific calculated values for this compound.
Understanding the distribution of electron density within a molecule is crucial for predicting its reactive sites and intermolecular interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges to each atom in the molecule.
These analyses can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For this compound, this would reveal the polarity of the N-N-N chain and the influence of the electron-withdrawing trifluoromethyl group on both the triazene moiety and the phenyl ring. For example, the nitrogen atoms of the triazene group and the fluorine atoms of the trifluoromethyl group would be expected to carry significant negative charges.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, a theoretical spectrum can be generated and compared with an experimental one to confirm the molecule's structure and assign specific vibrational modes (e.g., C-H stretching, N=N stretching, C-F stretching) to the observed spectral bands mdpi.comekb.eg.
For this compound, DFT would predict characteristic frequencies for the phenyl ring modes, the triazene N=N and N-N stretching, and the strong C-F stretching vibrations from the CF₃ group. Calculated frequencies are often systematically scaled by a small factor to improve agreement with experimental data, accounting for anharmonicity and method limitations ekb.eg.
Illustrative Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aromatic C–H | Stretching | 3000–3100 |
| Aromatic C=C | Stretching | 1450–1600 |
| N=N (Azo) | Stretching | 1400–1450 |
| N–N | Stretching | 1050–1180 |
| C–F (of CF₃) | Stretching (asymmetric & symmetric) | 1100–1350 |
Note: The data in this table is illustrative, representing typical frequency ranges for these functional groups from computational studies, and does not represent specific calculated values for this compound.
Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used with DFT to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts researchgate.netmdpi.com.
By optimizing the molecule's geometry and then performing a GIAO calculation, a set of theoretical chemical shifts can be obtained. These are then compared to experimental NMR data. A strong correlation between the predicted and observed spectra provides high confidence in the proposed chemical structure mdpi.com. For this compound, this would be particularly useful for assigning the protons and carbons of the phenyl ring and for predicting the characteristic ¹⁹F NMR signal of the trifluoromethyl group, which is highly sensitive to its electronic environment nih.gov.
Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a critical computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites.
In this map, different colors signify varying levels of electrostatic potential. Typically, red areas indicate regions of negative potential, which are rich in electrons and thus susceptible to electrophilic attack. These regions are often associated with lone pairs of electronegative atoms. Conversely, blue areas denote regions of positive potential, which are electron-poor and are targets for nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.
For a molecule like this compound, the MEP surface would highlight specific reactive zones. The nitrogen atoms of the triazene bridge (–N=N–N–) are expected to be electron-rich (red or yellow), making them likely sites for interaction with electrophiles or for hydrogen bonding. The highly electronegative fluorine atoms of the trifluoromethyl (–CF3) group would also create a significant negative potential region. In contrast, the hydrogen atoms on the phenyl ring would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. Computational studies on related aromatic compounds confirm that MEP analysis is a reliable tool for predicting hydrogen bonding and reactive sites. ajchem-a.comajchem-a.com The analysis of the MEP surface allows for a qualitative prediction of where the molecule might interact with other polar molecules or ions.
| Molecular Region | Predicted Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Triazene Nitrogen Atoms (N1, N2, N3) | Negative | Red / Yellow | Susceptible to electrophilic attack; H-bond acceptor |
| Trifluoromethyl (CF3) Group | Negative | Red | Site for electrophilic interaction |
| Phenyl Ring Hydrogens | Positive | Blue | Susceptible to nucleophilic attack; H-bond donor |
| Phenyl Ring (π-system) | Slightly Negative | Yellow / Green | Interaction with electrophiles |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation.
For this compound, NBO analysis can reveal the nature of the bonds within the triazene chain and the electronic interactions between the phenyl ring, the triazene group, and the trifluoromethyl substituent. The analysis calculates the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction.
Key interactions likely to be identified in this molecule include:
π → π* interactions : Delocalization of π-electrons within the phenyl ring and the N=N double bond.
n → π* interactions : Charge transfer from the lone pairs (n) of the nitrogen atoms to the antibonding π* orbitals of the phenyl ring or the N=N bond.
Studies on similar heterocyclic compounds have successfully used NBO analysis to explain their stability and electronic properties. For instance, in chromene derivatives, NBO analysis has quantified the intramolecular charge transfer that contributes to their non-linear optical properties. nih.gov
| Donor NBO | Acceptor NBO | Interaction Type | Expected Significance |
|---|---|---|---|
| π(C-C) of Phenyl Ring | π(N=N) of Triazene | π-conjugation | High E(2), indicates electron delocalization |
| Lone Pair of N3 | π(N1=N2) | Hyperconjugation (n → π) | Significant E(2), contributes to stability |
| Lone Pair of Fluorine | σ(C-F) | Hyperconjugation (n → σ*) | Moderate E(2), influences CF3 group properties |
Molecular Dynamics (MD) Simulations in Triazene Research
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior, conformational changes, and interactions of molecules in different environments (e.g., in solution).
In the context of triazene research, MD simulations are valuable for understanding how molecules like this compound behave in a biological or chemical system. For example, simulations can explore the stability of the molecule's different conformations, its interaction with solvent molecules, or its binding to a biological target like a protein receptor. Studies on phenyl-triazole and triazinone derivatives have used MD simulations to understand their binding stability and interaction mechanisms with protein targets, providing crucial information for drug design. researchgate.netmdpi.com These simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the molecule within a binding site. nih.gov
Reaction Pathway and Transition State Calculations
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of reactants, products, intermediates, and, crucially, transition states (TS). The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.
For triazenes, computational methods like Density Functional Theory (DFT) are often used to map out reaction pathways. This could involve, for example, studying the mechanism of cyclization, decomposition, or substitution reactions involving the triazene moiety. nih.govcetjournal.it The process typically involves locating the transition state structure and then performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the TS connects the desired reactants and products. Computational studies on the cyclization of aryl triazenes have successfully used DFT to propose plausible reaction mechanisms. rsc.org A study on triazene-based anticancer agents used ab initio calculations to find the transition states for tautomerization reactions, determining the energy barriers for these processes. researchgate.net
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is crucial for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of new molecules, guiding the synthesis of promising candidates.
The key NLO properties calculated are the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). The first hyperpolarizability (β) is particularly important as it relates to second-harmonic generation. Molecules with a large dipole moment, an extended π-conjugated system, and strong electron-donating and electron-accepting groups often exhibit high β values.
This compound possesses features that suggest potential NLO activity: a π-conjugated phenyl ring and the electron-withdrawing trifluoromethyl group. DFT calculations could be used to compute its NLO properties. For comparison, studies on other triazene and trifluoromethyl-containing compounds have shown that they can be excellent candidates for NLO materials. journaleras.comresearchgate.net For instance, DFT calculations on 1,3-bis(4-methylphenyl)triazene showed a first-order hyperpolarizability roughly seven times larger than that of the reference material, urea. researchgate.net Similarly, 5-(trifluoromethyl)pyridine-2-thiol (B7722606) was identified as an excellent NLO candidate based on its large calculated hyperpolarizability value. journaleras.comjournaleras.com
| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability (⟨α⟩) [esu] | First Hyperpolarizability (β) [esu] |
|---|---|---|---|---|
| Urea (Reference) | DFT/B3LYP | ~1.37 | ~3.5 x 10-24 | ~0.37 x 10-30 |
| 5-(Trifluoromethyl)pyridine-2-thiol journaleras.com | DFT/B3LYP | 1.72 | 12.23 x 10-24 | 2.99 x 10-30 |
| 1,3-Bis(4-methylphenyl)triazene researchgate.net | DFT/B3LYP | 2.99 | - | ~9.1 x 10-30 |
Applications of 3 Phenyl 1 Trifluoromethyl Triaz 1 Ene in Organic Synthesis and Materials Science
As Reagents and Synthons in N-Heterocycle Synthesis
3-Phenyl-1-(trifluoromethyl)triaz-1-ene is a valuable reagent for the synthesis of nitrogen-containing heterocycles, which are crucial scaffolds in pharmaceuticals and agrochemicals. The trifluoromethyl group significantly influences the chemical and physical properties of organic compounds, often enhancing their biological activity.
This compound is particularly useful in the synthesis of trifluoromethylated heterocycles such as pyrazoles. For instance, it can be used in cycloaddition reactions to construct the pyrazole (B372694) ring. The synthesis of 1-aryl-3-trifluoromethylpyrazoles can be achieved through the cyclocondensation of trifluoromethylated carbonyl compounds with hydrazines.
Furthermore, the development of synthetic methods for accessing trifluoromethylated N-heterocycles is an active area of research. The unique reactivity of compounds like this compound allows for the creation of diverse libraries of these valuable molecules.
As Building Blocks for Complex Organic Structures
The utility of this compound extends to the construction of larger, more complex organic structures, including polymers and advanced organic frameworks.
Synthesis of Oligomers and Polymers
While direct polymerization of this compound itself is not widely reported, its derivatives, particularly those containing triazine or triazole moieties, are extensively used in polymer chemistry. Triazole-based oligomers and polymers have gained significant attention due to the facile "click" chemistry approach for their synthesis, which involves the reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole ring. This method allows for the creation of sequence-defined polymers with precise control over their structure and properties.
Similarly, covalent triazine frameworks (CTFs) are a class of porous polymers synthesized through the trimerization of nitrile-containing monomers. Phenyl-triazine oligomers have shown promise as photocatalysts for light-driven hydrogen evolution. The design of stable and tunable organic photocatalysts is a growing area of research, and triazine-based materials are at the forefront.
| Polymer Type | Monomer/Precursor Moiety | Key Synthetic Reaction | Potential Application |
| Polytriazoles | Azides and Alkynes | Azide-Alkyne Cycloaddition ("Click" Chemistry) | Biomimetic materials, Drug delivery |
| Covalent Triazine Frameworks (CTFs) | Dicyanobenzene | Ionothermal Trimerization | Photocatalysis, Gas storage |
| Phenyl-Triazine Oligomers | 1,4-Dicyanobenzene | Ionothermal Synthesis | Photocatalytic Hydrogen Evolution |
Design and Construction of Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. These materials have garnered significant interest due to their high porosity, large surface area, and tunable properties, making them suitable for applications in gas storage, separation, and catalysis.
While this compound is not a typical ligand for MOF synthesis, related nitrogen-containing heterocyclic compounds such as 1,2,3-triazoles and 1,3,5-triazines are employed as organic linkers. For example, 1,2,3-triazole-based MOFs have been developed as photoactive materials. The unique molecular orbital distributions of N-aryl triazoles make them suitable for creating solar-light absorbing linkers. Similarly, MOFs constructed from 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene linkers have been synthesized and investigated for CO2 capture. The choice of metal precursor and organic linker influences the pore size and adsorption selectivity of the resulting MOF.
Role in Bioorthogonal Chemistry as Chemical Tools
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions are invaluable for studying biomolecules in their natural environments. While the direct application of this compound in bioorthogonal chemistry is not extensively documented, related triazine and triazole compounds play a significant role.
The azide functionality, a key component in the conceptual structure of triazenes, is a cornerstone of bioorthogonal chemistry. The Staudinger ligation and azide-alkyne cycloadditions are prominent examples of bioorthogonal reactions that utilize azides. These reactions are used for labeling and manipulating biomolecules in vivo.
1,2,4-triazines are also employed in bioorthogonal chemistry, where their unique reactivity can be exploited for applications beyond traditional biomolecule tagging, such as chemical crosslinking. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene is one of the fastest bioorthogonal reactions known and is widely used for in vivo applications.
| Bioorthogonal Reaction | Key Reactants | Application |
| Staudinger Ligation | Azide, Phosphine | Biomolecule labeling, Peptide synthesis |
| Azide-Alkyne Cycloaddition (CuAAC and SPAAC) | Azide, Alkyne | Biomolecule labeling and visualization |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine, Strained Alkene/Alkyne | In vivo imaging, Pretargeting strategies |
Development of Fluorescent Materials
Organic fluorescent materials have a wide array of applications, including in organic light-emitting diodes (OLEDs), molecular probes, and fluorescent markers. Compounds containing 1,3,5-triazine (B166579) and pyrazole moieties, which can be synthesized from precursors related to this compound, often exhibit interesting photophysical properties.
Donor-substituted 1,3,5-triazines have been investigated as host materials for blue phosphorescent OLEDs. The incorporation of donor groups onto the triazine core can lead to materials with high glass-transition temperatures and triplet energies, which are desirable for OLED applications. Furthermore, fluorescent chromophores containing a triazine core with a donor-π-acceptor (D-π-A) structure have been synthesized and shown to have large Stokes shifts and excellent thermal stability.
Substituted pyrazolines are another class of compounds known for their fluorescence properties. 1,3,5-triaryl-2-pyrazolines, for instance, can exhibit blue fluorescence when irradiated with ultraviolet light. The photophysical properties of these materials can be tuned by altering the substituents on the pyrazoline ring.
Precursors for Other Functional Groups and Chemical Scaffolds (e.g., Arylboronic Esters, Cinnolines)
While the direct conversion of this compound to arylboronic esters is not a commonly cited application, its structural components are relevant to the synthesis of other important chemical scaffolds, such as cinnolines. Cinnoline (B1195905), an aromatic heterocyclic compound, and its derivatives are of interest due to their wide range of pharmacological activities, including antibacterial, antitumor, and antifungal properties.
The synthesis of cinnolines can be achieved through various methods, including the cyclization of specific precursors. For example, Rh(III)-catalyzed dehydrogenative C-H/N-H functionalization has been used to construct complex cinnoline derivatives. The synthesis of 3-(piperazin-1-yl)cinnolines has been accomplished via the intramolecular cyclization of piperazinyl amidrazones. The versatility of synthetic routes to cinnolines allows for the creation of a diverse range of derivatives with potential therapeutic applications.
Decomposition Pathways and Stability of 3 Phenyl 1 Trifluoromethyl Triaz 1 Ene
Thermal Decomposition Mechanisms
The thermal stability of triazene (B1217601) compounds can be influenced by the nature of their substituents. The introduction of a trifluoromethyl (CF₃) group can enhance thermal stability in some heterocyclic systems. For instance, a trifluoromethyl-containing fused triazole-triazine energetic molecule, 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX), exhibits a high peak exothermic decomposition temperature of 300.3 °C, which is higher than its non-fluorinated analogs. acs.org This increased stability is attributed in part to the effects of the trifluoromethyl group. acs.org
The thermal decomposition of related heterocyclic compounds, such as 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, has been shown to proceed differently in solution versus the molten state. mdpi.com In the molten state, the decomposition of this pyrazoline derivative occurs in a stepwise manner, with an initial breakdown into separate molecules at 190.7 °C, followed by the decomposition of one of the intermediates at 217.9 °C with the evolution of nitrogen gas. mdpi.com
The identification of thermal decomposition products is crucial for elucidating the degradation mechanism. For the thermal decomposition of 1,3,5-Trinitrohexahydro-S-Triazine (RDX), a well-studied energetic material, the temporal behaviors of the formation of gaseous pyrolysis products have been investigated to understand its condensed-phase decomposition.
In the context of other aromatic compounds, the thermal degradation of PET has been shown to produce acetophenone (B1666503) among other products. researchgate.net For triazenes specifically, decomposition is expected to lead to the formation of nitrogen gas and various organic fragments resulting from the cleavage of the N-N and C-N bonds.
The thermal decomposition of many nitrogen-containing compounds, including triazenes, can proceed through radical pathways. While direct evidence for the radical pathways in the thermal decomposition of 3-Phenyl-1-(trifluoromethyl)triaz-1-ene is not detailed in the available literature, the photolytic decomposition of similar 1-aryl-3,3-dialkyltriazenes strongly suggests a radical decomposition mechanism. lippertt.ch It is plausible that thermal initiation could also lead to homolytic cleavage of the N-N bonds to generate phenyl, trifluoromethyl, and aminyl radicals.
Photolytic Decomposition Pathways
The photolytic decomposition of 1-aryl-3,3-dialkyltriazenes has been studied, and the findings offer valuable insights into the potential photolytic behavior of this compound. lippertt.ch The photolysis of these compounds, when irradiated with UV light, is consistent with a radical decomposition mechanism. lippertt.ch Electron-withdrawing substituents on the phenyl ring, such as a nitro group, have been found to decrease both the quantum yield of photolysis and the apparent first-order rate constant of decomposition. lippertt.ch Given that the trifluoromethyl group is also strongly electron-withdrawing, a similar effect on the photolytic stability of this compound can be anticipated.
The decomposition is believed to proceed through the formation of radical intermediates. The analysis of photolysis products of 1-(p-nitrophenyl)-3,3-diethyltriazene identified species that are consistent with the reactions of a substituted phenyl radical and an alkylamino radical. lippertt.ch For this compound, photolysis would likely generate a phenyl radical, a trifluoromethyl radical, and a nitrogen molecule. These highly reactive radical species would then react with the solvent or other molecules present in the system. The identification of photolytic decomposition products of various UV-photoinitiators in food packaging has revealed a wide array of compounds formed through complex radical reactions. nih.govresearchgate.netnih.gov
Protolytic Decomposition Mechanisms
Triazenes are known to be sensitive to acidic conditions, and their decomposition in the presence of acids has been a subject of study. The acid-catalyzed decomposition of 1-aryl-3,3-dialkyltriazenes has been shown to be influenced by the nature of the aromatic substituent, the strength of the nucleophile, and the solvent. rsc.org This suggests that the decomposition of this compound in acidic media is a relevant pathway to consider.
Studies on 1-aryl-3-acyl-3-methyltriazenes in aqueous sulfuric acid have shown that decomposition can proceed via different mechanisms, including N-acyl bond cleavage or N²-N³ triazene bond cleavage, depending on the acidity of the medium. rsc.org For 3-trifluoroacetyl triazenes, solvolysis of both the neutral and protonated forms occurs. The hydrolysis of the neutral substrate involves N-acyl bond cleavage. rsc.org As the acidity increases, an acid-catalyzed N-acyl bond cleavage becomes the predominant pathway. rsc.org
The acid-catalyzed decomposition of triazenes is also utilized in synthetic chemistry for aromatic fluorination, where a triazene precursor decomposes in the presence of an acid and a fluoride (B91410) source. researchgate.net This process proceeds through the formation of a diazonium ion intermediate. researchgate.net It is therefore likely that the protolytic decomposition of this compound would involve the protonation of one of the nitrogen atoms, followed by the cleavage of the triazene chain to yield a phenyl diazonium ion and trifluoromethylamine or related species.
Influence of Structural Modifications on Triazene Stability
Structural modifications, particularly the introduction of a trifluoromethyl group, can have a significant impact on the stability of a molecule. The trifluoromethyl group is known for its high electronegativity and steric bulk, which can alter the electronic and conformational properties of a compound. nih.gov The C-F bond is exceptionally strong, contributing to the high metabolic and chemical stability of the trifluoromethyl group itself. nih.gov
In the context of triazenes, the electron-withdrawing nature of the trifluoromethyl group is expected to influence the stability of the triazene linkage. As observed in the photolytic decomposition of substituted 1-phenyl-3,3-diethyl-triazenes, electron-withdrawing groups tend to decrease the rate of decomposition. lippertt.ch This suggests that the trifluoromethyl group in this compound may enhance its photolytic stability compared to analogs with electron-donating substituents.
The table below summarizes the expected influence of the trifluoromethyl group on the stability of the triazene, based on studies of related compounds.
| Decomposition Pathway | Expected Influence of Trifluoromethyl Group | Rationale |
| Thermal | Increased stability | The high bond energy of C-F bonds and the overall electronic effect of the CF₃ group can enhance thermal stability, as seen in related energetic materials. acs.org |
| Photolytic | Decreased rate of decomposition | Electron-withdrawing groups have been shown to decrease the quantum yield of photolysis in analogous 1-aryl-3,3-dialkyltriazenes. lippertt.ch |
| Protolytic | Modified reactivity | The electron-withdrawing nature of the CF₃ group will affect the basicity of the nitrogen atoms, influencing the ease of protonation and the subsequent decomposition pathway. |
Emerging Research Directions in Trifluoromethylated Triazene Chemistry
Supram-olecular Assembly and Molecular Recognition with Triazene (B1217601) Derivatives
The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Triazene derivatives, particularly those functionalized with trifluoromethyl groups, are of growing interest in this area. The unique electronic properties and the potential for specific intermolecular interactions make 3-Phenyl-1-(trifluoromethyl)triaz-1-ene and related compounds attractive building blocks for designing complex molecular architectures. nih.govrsc.org The electron-poor nature of the triazine ring can facilitate interactions with electron-rich aromatic systems, a principle that is foundational for molecular recognition and the engineering of crystal structures. rsc.orgresearchgate.net
Hydrogen bonding is a critical directional force in the formation of supramolecular assemblies. In trifluoromethylated triazenes, the presence of both hydrogen bond donors (N-H group) and acceptors (N atoms), as well as the fluorine atoms of the trifluoromethyl group, allows for the creation of intricate hydrogen-bonded networks. While classical N-H···N or N-H···O bonds are common in many organic structures, the C-F group can also participate in weaker, yet structurally significant, C-H···F hydrogen bonds. nih.govnih.gov
| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |
| Classical Hydrogen Bond | N-H (Triazene) | N (Triazene) | Formation of chains and sheets. |
| Non-Classical Hydrogen Bond | C-H (Aromatic) | F (CF3 group) | Directional control in crystal packing. nih.gov |
| π-π Stacking | Phenyl Ring | Phenyl/Triazene Ring | Stabilization of columnar structures. researchgate.net |
| Anion-π Interaction | Anion | Triazene Ring | Binding of anions. nih.gov |
The nitrogen atoms within the triazene linkage (–N=N–NH–) act as Lewis bases, making them excellent ligands for coordination with metal ions. This chelating ability is a cornerstone of their application in forming coordination complexes and metal-organic frameworks (MOFs). Triazine derivatives that incorporate additional donor atoms can form stable complexes with a variety of metals, and this complexation can significantly influence their biological activity and material properties. researchgate.net
For instance, related s-triazine pincer ligands have been used to synthesize novel coordination complexes with alkali metals like Na(I). In such complexes, the metal ion is coordinated by multiple nitrogen atoms from both the triazine core and appended pyrazolyl moieties, resulting in well-defined geometries such as a distorted octahedron. mdpi.com The synthesis of these complexes can be achieved through self-assembly methods. mdpi.com The coordination chemistry of triazenes is diverse, with synthetic routes that include direct complexation of a pre-formed ligand or in-situ generation of the triazene species during a template synthesis involving metal ions. researchgate.net This versatility allows for the construction of a wide range of supramolecular systems with tailored properties.
Development of Novel and Efficient Synthetic Methodologies
The incorporation of a trifluoromethyl (CF3) group into organic molecules is a key strategy in medicinal chemistry and materials science due to its profound effects on lipophilicity, metabolic stability, and binding affinity. tandfonline.com Consequently, the development of new and efficient methods for synthesizing trifluoromethylated compounds, including triazenes, is a highly active area of research. nih.gov
Traditional methods for creating heterocyclic compounds often require harsh conditions and may lack efficiency. nih.govchim.it Modern synthetic chemistry seeks to overcome these limitations through the development of novel reagents and catalytic systems. The direct introduction of the CF3 group is often accomplished using specialized reagents. For example, copper-catalyzed methods utilizing Umemoto's reagent have been developed for the trifluoromethylation of alkenes to construct benzoxazines. rsc.org Other approaches involve the use of hypervalent iodine reagents for the trifluoromethylation/cyclization of alkynic hydrazones to form trifluoromethylpyrazoles under metal-free conditions. nih.gov
Recent advancements in catalysis have opened new avenues for constructing trifluoromethylated heterocycles. Lewis base-catalyzed intermolecular cycloadditions between alkenes and 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) provide access to a diverse range of CF3-substituted pyrazolines. nih.gov Similarly, solvent-controlled cycloaddition reactions of enynes with CF3CHN2 can yield either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines without the need for a metal catalyst or base. rsc.org For triazole synthesis, multi-component reactions involving trifluoroacetimidoyl chlorides have been developed, as well as [3+2] cycloaddition strategies using nitrile imines. nih.govmdpi.com These innovative methods represent a significant step forward, offering milder conditions, broader substrate scope, and higher efficiency for accessing valuable trifluoromethylated compounds. nih.gov
| Methodology | Key Reagents/Catalysts | Target Compound Class | Key Features |
| Multi-component Reaction | Trifluoroacetimidoyl chlorides, Hydrazine hydrate | Trifluoromethyl-1,2,4-triazoles | Metal-free, good substrate compatibility. nih.gov |
| [3+2] Cycloaddition | Nitrile imines, CF3CN | 5-Trifluoromethyl 1,2,4-triazoles | Regioselective, mild conditions. mdpi.com |
| Lewis Base Catalysis | DBU, CF3CHN2, Alkenes | Trifluoromethylated Pyrazolines | High yields, excellent functional group tolerance. nih.gov |
| Solvent-Controlled Cycloaddition | CF3CHN2, 2-Trifluoromethyl-1,3-enynes | Cyclopropanes or Pyrazolines | Transition-metal and base-free. rsc.org |
| Hypervalent Iodine Reagent | Togni's reagent, α,β-alkynic hydrazones | 3-Trifluoromethylpyrazoles | Mild, efficient, transition-metal-free. nih.gov |
Advanced Computational Modeling for Complex Reactivity and Properties
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. Techniques such as Density Functional Theory (DFT) provide deep insights into molecular structure, electronic properties, and reactivity, often complementing and guiding experimental work. nih.govresearchgate.net
For molecules with complex supramolecular behavior, computational models can elucidate the nature and strength of intermolecular interactions. Hirshfeld surface analysis, for example, can be used to visualize and quantify the various non-covalent contacts within a crystal lattice, providing a detailed picture of how molecules assemble in the solid state. nih.govresearchgate.net This is particularly useful for understanding the hydrogen-bonding networks and π-stacking arrangements discussed in section 8.1.
DFT calculations are also employed to compare theoretical structural parameters (bond lengths, angles, torsion angles) with experimental data obtained from X-ray crystallography. nih.gov This comparison helps validate the computational model and can reveal subtle structural features. Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data. Beyond static properties, computational studies can model reaction mechanisms, helping to rationalize product formation and optimize synthetic conditions. acs.org For trifluoromethylated compounds, modeling can also shed light on the reactivity of phosphoranide intermediates that can act as trifluoromethylating or fluorinating agents. nih.gov
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure | Optimized molecular geometry, bond parameters, orbital energies. nih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis Spectra | Electronic transition energies and oscillator strengths. researchgate.net |
| Hirshfeld Surface Analysis | Analysis of Intermolecular Contacts | Visualization and quantification of non-covalent interactions in a crystal. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of Chemical Bonds | Energy and nature of hydrogen bonds and other weak interactions. nih.gov |
| Molecular Docking | Prediction of Binding Modes | Interaction of the molecule with biological targets like proteins. nih.gov |
Q & A
Q. What synthetic routes are available for preparing 3-Phenyl-1-(trifluoromethyl)triaz-1-ene, and how can purity be optimized?
The compound is synthesized via coupling reactions between aryl diazonium salts and trifluoromethylamine derivatives. Direct procedures, as described for analogous triazene-1-oxide compounds, involve diazotization of substituted anilines followed by coupling with trifluoromethyl nucleophiles under controlled pH and temperature . Purification typically involves recrystallization from ethanol or acetonitrile, monitored by HPLC to ensure >95% purity. Key challenges include avoiding side reactions with moisture; thus, anhydrous conditions and inert atmospheres (e.g., N₂) are critical .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray diffraction (XRD): Monoclinic crystal systems (space group P2₁/c) are common, with unit cell parameters such as a = 8.066 Å, b = 16.740 Å, c = 11.730 Å, and β = 117.76° . Hydrogen bonding networks (e.g., C–H···O interactions at 2.638 Å) should be analyzed to confirm molecular packing .
- Spectroscopy: NMR (¹H/¹³C/¹⁹F) identifies substituent positions, while FT-IR confirms N–N and C–F stretches (e.g., 1350–1450 cm⁻¹ for trifluoromethyl groups) .
Advanced Research Questions
Q. How can SHELX software improve the accuracy of crystallographic refinement for triazene derivatives?
SHELXL employs full-matrix least-squares refinement to optimize structural parameters against XRD data. For triazenes, key steps include:
- Assigning anisotropic displacement parameters to non-H atoms.
- Modeling hydrogen bonds using restraints (e.g., DFIX for donor-acceptor distances).
- Validating refinement with R₁ < 0.05 and wR₂ < 0.15 for high-quality datasets (I > 2σ(I)) . SHELXTL (Bruker AXS) is recommended for visualizing electron density maps to resolve disorder in aromatic or trifluoromethyl groups .
Q. What computational methods predict the electronic properties of this compound?
Density functional theory (DFT) using the Colle-Salvetti correlation-energy functional (e.g., B3LYP/6-311++G**) calculates HOMO-LUMO gaps, electrostatic potentials, and local kinetic-energy densities . Validation involves comparing computed bond lengths/angles with XRD data. For example, deviations >0.02 Å in N–N bond lengths may indicate inadequate basis sets or solvent effects .
Q. How can molecular docking elucidate the binding interactions of this compound with biological targets?
AutoDock Vina optimizes docking accuracy via a hybrid scoring function (combining empirical and knowledge-based terms). Protocol:
- Prepare the ligand (triazene) and receptor (e.g., metalloenzyme for Ni²⁺ extraction) in PDBQT format.
- Define a grid box covering the active site (20 ų).
- Run multithreaded simulations (8 cores) to generate binding poses ranked by affinity scores (ΔG). Cross-validate with MD simulations to assess stability .
Q. How to resolve contradictions between computational and experimental data in triazene studies?
Discrepancies in bond lengths or electronic properties often arise from:
- Solvent vs. gas-phase models: Include implicit solvent (e.g., PCM) in DFT to mimic experimental conditions .
- Thermal motion in XRD: Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for anisotropic displacement .
- Experimental limitations: Use high-resolution XRD (≤0.8 Å) and low-temperature (100 K) data collection to reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
